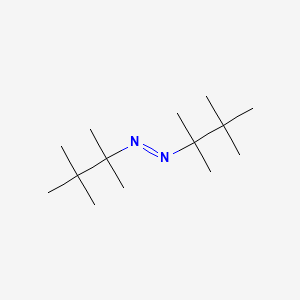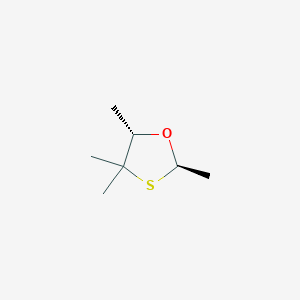
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane is a chiral compound with a unique structure that includes an oxathiolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of chiral centers in its structure makes it an important subject of study in stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and selectivity for the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The choice of catalyst and reaction conditions is critical to ensure the efficient production of the compound with the desired stereochemistry.
化学反応の分析
Types of Reactions
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound has similar chiral centers and is used in biological studies.
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Another chiral compound used in drug development and biochemical research.
Uniqueness
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane is unique due to its specific oxathiolane ring structure and the presence of multiple chiral centers. This makes it particularly valuable in stereochemical studies and applications requiring high selectivity.
特性
CAS番号 |
63348-19-6 |
|---|---|
分子式 |
C7H14OS |
分子量 |
146.25 g/mol |
IUPAC名 |
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane |
InChI |
InChI=1S/C7H14OS/c1-5-7(3,4)9-6(2)8-5/h5-6H,1-4H3/t5-,6+/m0/s1 |
InChIキー |
DVMLCKHBRJMBFA-NTSWFWBYSA-N |
異性体SMILES |
C[C@H]1C(S[C@@H](O1)C)(C)C |
正規SMILES |
CC1C(SC(O1)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)
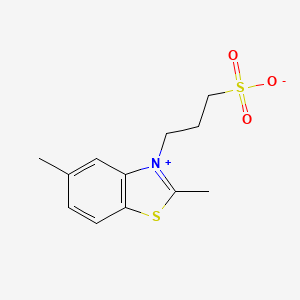

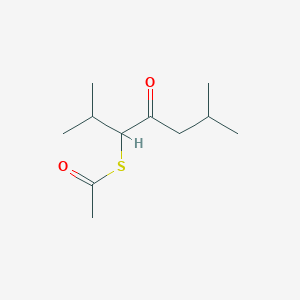
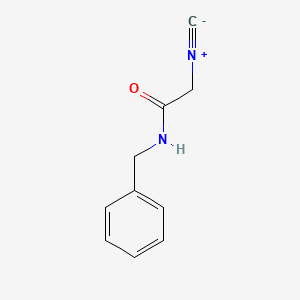
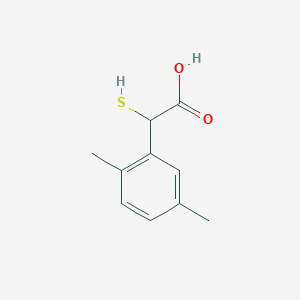
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)

![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
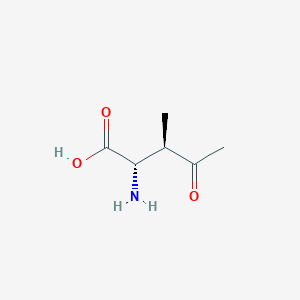
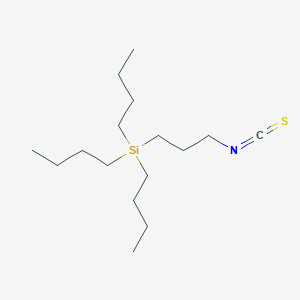
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
